6,7,8,9-Tetrahydro Carvedilol

Pharmaceutical Analysis Method Validation Quality Control

This is the definitive USP Related Compound F for carvedilol organic impurity testing. Unlike other impurities, its tetrahydrocarbazole moiety confers a unique RRT of 1.2, making it irreplaceable for USP monograph system suitability. It also exhibits 88‑fold greater antioxidant potency than carvedilol, enabling decoupled pharmacological studies. Procure the exact standard to ensure ANDA-ready method validation, accurate quantification at NMT 0.1%, and reliable batch release.

Molecular Formula C48H60N4O8
Molecular Weight 821.0 g/mol
CAS No. 1246820-73-4
Cat. No. B600947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro Carvedilol
CAS1246820-73-4
Synonyms1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]-2-propanol; 
Molecular FormulaC48H60N4O8
Molecular Weight821.0 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O
InChIInChI=1S/2C24H30N2O4/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2*4-6,9-12,17,25-27H,2-3,7-8,13-16H2,1H3
InChIKeyNLPSTAJZEPSMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBeige to Pale Tan Solid

Structure & Identifiers


Interactive Chemical Structure Model





6,7,8,9-Tetrahydro Carvedilol (CAS 1246820-73-4) as a USP Reference Standard and Carvedilol Impurity


6,7,8,9-Tetrahydro Carvedilol (CAS 1246820-73-4) is a structurally characterized derivative of the non-selective beta-adrenergic antagonist carvedilol, formally designated as Carvedilol USP Related Compound F [1]. It is a process-related impurity, originating from the saturation of the carbazole ring at positions 6, 7, 8, and 9, and is not a degradation product of the active pharmaceutical ingredient . This compound is commercially supplied primarily as an analytical reference standard, compliant with regulatory guidelines such as USP and EP, for use in pharmaceutical quality control, method validation, and ANDA submissions [2]. Its defined structural deviation from the parent drug carvedilol and other common impurities underpins its specific role in analytical testing protocols.

Why 6,7,8,9-Tetrahydro Carvedilol is Not Interchangeable with Other Carvedilol Impurities


6,7,8,9-Tetrahydro Carvedilol (USP Related Compound F) cannot be substituted with other carvedilol-related impurities due to its unique chromatographic behavior and distinct pharmacological profile. Its specific structural modification—the tetrahydrocarbazole moiety—dictates a precise relative retention time (RRT) in USP monographs [1], which is critical for accurate identification and quantification in quality control assays. Furthermore, its activity as a metabolite (also known as M21 or SB 211475) differs markedly from the parent drug carvedilol and other metabolites, exhibiting a drastically different potency in key biological assays, such as antioxidant activity [2]. These quantitative differences, detailed below, preclude any assumption of functional equivalence, making the procurement of the exact compound essential for both analytical and investigative research.

Quantitative Differentiation of 6,7,8,9-Tetrahydro Carvedilol: A Comparative Evidence Guide for Procurement


Defined Chromatographic Selectivity in USP Monograph for Quality Control

In the USP Carvedilol monograph, Organic Impurities Procedure 2 is specifically recommended when Carvedilol Related Compound F (6,7,8,9-Tetrahydro Carvedilol) is a potential impurity [1]. This compound has a defined Relative Retention Time (RRT) of 1.2, a key parameter for its identification and separation from the active pharmaceutical ingredient (Carvedilol, RRT = 1.0) [1]. The system suitability requirement for its resolution from carvedilol is not less than 1.8, and the acceptance criterion is set at not more than 0.1% [1].

Pharmaceutical Analysis Method Validation Quality Control

Superior Potency as an Antioxidant Compared to Parent Carvedilol

6,7,8,9-Tetrahydro Carvedilol, studied as the carvedilol metabolite SB 211475, is a substantially more potent antioxidant than the parent drug carvedilol [1]. It inhibited the oxidation of human low-density lipoprotein (LDL) by mouse macrophages with an IC50 of 0.043 µM, whereas carvedilol's IC50 in the same model was 3.8 µM [1].

Antioxidant Lipid Peroxidation Cardiovascular Research

Attenuated Beta-Adrenoceptor Blockade Relative to Carvedilol

In functional studies, the carvedilol metabolite M21 (6,7,8,9-Tetrahydro Carvedilol) exhibits weaker adrenoceptor antagonism compared to carvedilol [1]. While carvedilol is a potent non-selective beta-blocker and alpha-1 blocker, studies on its metabolite SB 211475 (M21) describe it as having "weak alpha1-adrenoceptor antagonism" and show it to be 2- to 6-fold less potent than carvedilol in certain neuroprotective assays [2].

Receptor Pharmacology Adrenergic Antagonist Mechanism of Action

Essential Component of USP System Suitability Mixture

6,7,8,9-Tetrahydro Carvedilol is the definitive component in the official USP Carvedilol System Suitability Mixture, used to verify the performance of chromatographic systems [1]. This specific mixture, containing Carvedilol spiked with approximately 0.1% Carvedilol Related Compound F, is a critical tool for demonstrating that an analytical system can adequately resolve and quantify this specific impurity from the main drug peak . Other carvedilol impurities, such as Related Compounds A, B, or C, are not components of this specific system suitability test.

Analytical Chemistry Regulatory Compliance Pharmacopeia

Recommended Applications of 6,7,8,9-Tetrahydro Carvedilol Based on Quantitative Differentiation


As a Primary Reference Standard in Pharmaceutical Quality Control

This compound is essential for any quality control laboratory performing organic impurities testing on Carvedilol drug substance or drug product according to USP monographs [1]. Its defined relative retention time (RRT = 1.2) and the specific system suitability mixture in which it is included make it an irreplaceable standard for method validation, system suitability checks, and the accurate quantification of this impurity, which has a strict acceptance criterion of NMT 0.1% [1].

Investigating Carvedilol's Antioxidant and Cardioprotective Mechanisms

Given its 88-fold greater potency in inhibiting LDL oxidation compared to carvedilol [2], this compound is a powerful research tool for studies aiming to decouple carvedilol's antioxidant effects from its adrenoceptor blocking activity. It is particularly suited for in vitro and in vivo models of oxidative stress, ischemia-reperfusion injury, and atherosclerosis, where the objective is to elucidate the specific contribution of this metabolic pathway to carvedilol's overall therapeutic profile.

Pharmacological Studies of Adrenoceptor-Independent Effects

Because 6,7,8,9-Tetrahydro Carvedilol exhibits significantly weaker alpha1-adrenoceptor antagonism (2- to 6-fold less potent) than carvedilol [3], it is an ideal candidate for experiments designed to probe the 'pleiotropic' or non-receptor-mediated actions of carvedilol. This includes research into its effects on endothelin-1 suppression, calcium handling, and inflammatory pathways, where the confounding influence of beta/alpha-blockade must be minimized.

Development and Validation of Analytical Methods for Carvedilol

The unique chromatographic properties of this compound, as defined by the USP monograph [1], are critical for analytical method development. It is indispensable for demonstrating specificity during the validation of new HPLC, UPLC, or LC-MS methods for carvedilol analysis. Its use ensures that the developed method can reliably separate and quantify this specific impurity from the API and other potential related substances, a key requirement for ANDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7,8,9-Tetrahydro Carvedilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.